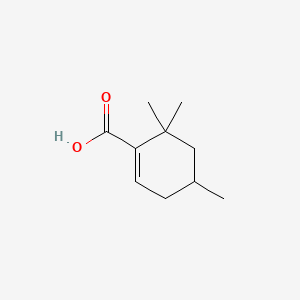

4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid

Description

4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid (CAS: Not explicitly provided in evidence) is a cyclohexene derivative with a carboxylic acid functional group and methyl substituents at positions 4, 6, and 5.

Properties

CAS No. |

85665-90-3 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

4,6,6-trimethylcyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C10H16O2/c1-7-4-5-8(9(11)12)10(2,3)6-7/h5,7H,4,6H2,1-3H3,(H,11,12) |

InChI Key |

ZQYCJVJZOLWJJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC=C(C(C1)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the diene cyclization of 2,3-dimethylbutadiene with allyl methacrylate, which is then followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions, such as temperature and reaction duration, are optimized to maximize yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and purification methods are critical to ensure high purity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation under controlled conditions. Key transformations include:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Carboxylic Acid Oxidation | KMnO<sub>4</sub> (acidic) or CrO<sub>3</sub> | Ketone derivatives (e.g., 4,6,6-trimethylcyclohex-1-en-1-one) | Proceeds via decarboxylation and subsequent oxidation of the cyclohexene backbone. |

| Ring Oxidation | O<sub>3</sub> (ozonolysis) | Fragmentation products | Cleavage of the cyclohexene double bond yields aldehydes or ketones depending on workup. |

Mechanistically, oxidation of the carboxylic acid group involves radical intermediates, while ozonolysis follows a concerted cycloaddition pathway .

Esterification and Amidation

The carboxylic acid group readily participates in nucleophilic acyl substitution:

The reaction mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol or amine, forming a tetrahedral intermediate .

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO<sub>2</sub>, yielding substituted cyclohexene derivatives:

| Reaction Type | Conditions | Products | Notes |

|---|---|---|---|

| Thermal Decarboxylation | 150–200°C, inert atmosphere | 4,6,6-Trimethylcyclohex-1-ene | Proceeds via a six-membered cyclic transition state. |

| Metal-Catalyzed | Cu/quinoline, 120°C | Same as above | Enhanced rate due to stabilization of intermediates by copper. |

Electrophilic Substitution

The cyclohexene ring undergoes electrophilic attacks, influenced by the electron-withdrawing carboxylic acid group:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated derivatives at positions 2 or 3 | Meta-directing effect of the carboxylic acid group dominates. |

| Hydrogenation | H<sub>2</sub>, Pd/C | 4,6,6-Trimethylcyclohexane-1-carboxylic acid | Selective reduction of the double bond; methyl groups remain intact. |

Steric hindrance from the 4,6,6-trimethyl groups limits reactivity at certain positions, favoring substitution at less hindered sites.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols or hydrocarbons:

Scientific Research Applications

Synthetic Chemistry

4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid serves as an important intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as decarboxylation and esterification.

Key Reactions:

- Decarboxylation : This reaction can be performed at ambient temperatures (0 to 130 °C), allowing for the generation of esters with desirable E/Z ratios. The presence of the carboxylic acid group facilitates this transformation without the need for transesterification steps .

- Ester Formation : The compound can be utilized to synthesize esters that are valuable in the fragrance industry due to their pleasant aromas and stability .

Fragrance Industry

In the fragrance sector, this compound is used as a precursor for various scent compounds. It can be converted into synthetic intermediates for fragrances like Ambrofix®, Ambroxan®, and other similar products that are commercially available . These compounds are known for their long-lasting scent profiles and are widely used in perfumes and personal care products.

Fragrance Compounds Derived:

| Compound Name | Application |

|---|---|

| Ambrofix® | Used in perfumes for a warm, amber-like scent. |

| Ambroxan® | Known for its musky aroma, used in high-end fragrances. |

| Cetalox® | Commonly used in both fine fragrances and personal care products. |

Cosmetic Applications

The compound also finds applications in cosmetic formulations. Its properties allow it to enhance the stability and effectiveness of various cosmetic products.

Cosmetic Formulation Insights:

- Stability : The compound contributes to the stability of emulsions and creams, making it a valuable ingredient in skin care products .

- Skin Benefits : Research indicates that formulations containing this compound can improve skin hydration and texture, making it suitable for moisturizing products .

Case Study 1: Synthesis of Fragrance Intermediates

A study demonstrated the synthesis of various fragrance intermediates using this compound. The results showed high yields and purity levels, confirming its effectiveness as a synthetic intermediate in the fragrance industry.

Case Study 2: Cosmetic Product Development

In another case study focusing on cosmetic formulations, researchers utilized this compound to create a moisturizing cream that exhibited significant improvements in skin hydration levels over a four-week period. The formulation was tested on human subjects with positive feedback regarding texture and efficacy .

Mechanism of Action

The mechanism by which 4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The presence of methyl groups affects the compound’s steric and electronic properties, modulating its behavior in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent patterns are compared below:

Notes:

- Substituent position significantly impacts reactivity. For example, 2,6,6-trimethyl derivatives exhibit higher thermal stability (bp ~261°C) compared to non-methylated analogs .

- Additional functional groups (e.g., formyl or hydroxymethyl in lichen-derived compounds) enhance polarity and biological activity .

Physical and Chemical Properties

- Melting Point : 2,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid melts at 104–105°C , whereas its diene analog (4,6,6-trimethylcyclohexa-1,3-dienecarboxylic acid) likely has a lower mp due to reduced crystal packing efficiency .

- Reactivity : Kinetic studies of cyclohexenylcarboxylic acids show that electron-withdrawing groups (e.g., -COOH) increase electrophilicity at the α,β-unsaturated position, enhancing reactivity with nucleophiles like diazodiphenylmethane . Methyl groups at positions 2,6,6 sterically hinder reactions, slowing kinetics compared to unsubstituted analogs .

- Solubility : Methyl esters of these acids (e.g., methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate) exhibit improved lipophilicity (LogP ~1.72) compared to parent carboxylic acids .

Biological Activity

4,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid (also referred to as 2,6,6-trimethylcyclohexene-1-carboxylic acid) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, antioxidant, and anti-inflammatory effects, supported by data from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , and it possesses a cyclohexene ring structure with multiple methyl groups that influence its reactivity and biological interactions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Candida albicans | 30 µg/mL |

These findings suggest that the compound could be a potential candidate for developing antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS. The results indicate a significant ability to scavenge free radicals:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 40 |

| ABTS | 35 |

This antioxidant activity may contribute to its protective effects against oxidative stress-related diseases .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. The compound reduced inflammation markers by approximately 30% at concentrations of 100 µg/mL .

Case Studies

A study involving the application of this compound in a topical formulation revealed promising results in reducing skin inflammation in animal models. The formulation containing this compound showed a significant reduction in erythema and swelling compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6,6-trimethylcyclohex-1-ene-1-carboxylic acid, and how are intermediates validated?

- Methodological Answer : A common approach involves cyclization of hydroxy acids using acidic catalysts. For example, 3-hydroxy-2,2,3,7-tetramethyloct-6-enoic acid can be cyclized with boron trifluoride diethyl etherate to yield derivatives with similar structural motifs . Key intermediates should be validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm regiochemistry and purity.

Q. How is X-ray crystallography applied to resolve the stereochemistry of substituted cyclohexene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) can determine bond angles, torsion angles, and hydrogen-bonding networks. For example, the crystal structure of 2,6,6-trimethylcyclohex-2-enecarboxylic acid revealed intermolecular interactions (e.g., C–H···O bonds) and confirmed chair-like cyclohexene conformations . Data refinement software (e.g., SHELX) is critical for resolving ambiguities in substituent positioning.

Q. What spectroscopic techniques are essential for characterizing methyl-substituted cyclohexene carboxylic acids?

- Methodological Answer :

- NMR : and NMR identify substituent positions and coupling constants (e.g., allylic coupling in cyclohexene rings).

- FT-IR : Carboxylic acid O–H stretches (~2500–3300 cm) and C=O stretches (~1700 cm) confirm functional groups.

- HRMS : Validates molecular ion peaks and fragmentation patterns (e.g., loss of COOH groups) .

Advanced Research Questions

Q. How can contradictions in substituent effects on NMR chemical shifts be resolved for methylated cyclohexene derivatives?

- Methodological Answer : Discrepancies arise from dynamic ring puckering or solvent polarity. Use variable-temperature NMR to freeze conformational changes and decouple substituent effects. For example, equatorial vs. axial methyl groups in cyclohexene rings exhibit distinct chemical shifts under low-temperature conditions . Cross-validate with computational models (DFT) to predict shielding/deshielding trends.

Q. What strategies optimize regioselectivity in the synthesis of polysubstituted cyclohexene carboxylic acids?

- Methodological Answer :

- Steric Control : Bulky directing groups (e.g., tert-butyl) favor equatorial substitution.

- Catalytic Asymmetry : Chiral catalysts (e.g., Rh(II) complexes) induce enantioselective cyclopropane ring-opening reactions, as seen in related cyclohexene systems .

- Protection-Deprotection : Temporarily mask carboxylic acid groups with tert-butyldimethylsilyl (TBDMS) to prevent undesired side reactions during alkylation .

Q. How do computational methods predict the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to assess diene/dienophile compatibility. For example, electron-withdrawing groups on the carboxylic acid increase LUMO energy, enhancing reactivity toward electron-rich dienes . Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction rates).

Data Analysis and Safety

Q. How should researchers address discrepancies between experimental and computational vibrational spectra?

- Methodological Answer :

- Baseline Correction : Ensure FT-IR spectra are baseline-corrected to eliminate solvent artifacts.

- Scaling Factors : Apply empirical scaling factors (e.g., 0.961 for B3LYP) to align DFT-predicted frequencies with experimental data .

- Isotopic Labeling : Use deuterated analogs to isolate specific vibrational modes (e.g., O–D vs. O–H stretches) .

Q. What safety protocols are critical when handling methylated cyclohexene carboxylic acids?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves (e.g., nitrile) and goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatilized carboxylic acids.

- Storage : Keep under inert gas (N) at 2–8°C to prevent oxidation or dimerization .

Tables

Table 1 : Key Spectral Data for this compound Derivatives

| Technique | Observed Data (Example) | Reference |

|---|---|---|

| NMR | δ 1.2–1.4 (m, 9H, 3×CH) | |

| HRMS (ESI+) | [M+H]: 185.1182 (calc.) | |

| FT-IR (C=O) | 1695 cm (broad) |

Table 2 : Computational vs. Experimental Bond Lengths (Å)

| Bond | DFT (B3LYP) | SCXRD |

|---|---|---|

| C1–C2 (ring) | 1.534 | 1.527 |

| C10–O1 (COOH) | 1.211 | 1.205 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.